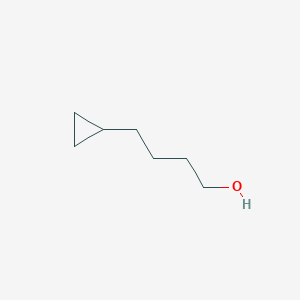

4-Cyclopropylbutan-1-ol

Description

Structural Significance of Cyclopropyl (B3062369) Moieties in Organic Chemistry

The cyclopropyl group, a three-membered carbon ring, is a unique structural motif in organic chemistry. nih.gov Its defining feature is the significant ring strain that arises from its 60° bond angles, a substantial deviation from the ideal 109.5° tetrahedral angle. nih.gov This high degree of strain imparts distinct electronic properties and enhanced reactivity to molecules containing this group. nih.gov The bonding within a cyclopropane (B1198618) ring is often described using the Walsh or Coulson-Moffitt models, which depict bent bonds or significant p-character in the C-C bonds. This allows the cyclopropyl group to exhibit properties analogous to a carbon-carbon double bond, including the ability to participate in conjugation and stabilize adjacent carbocations. nih.gov Consequently, cyclopropyl groups are found in a variety of biologically active natural products and are utilized as versatile intermediates in organic synthesis due to their propensity to undergo ring-opening reactions. nih.gov

Contextualizing Alcohol Functionality in Diverse Chemical Systems

The alcohol functional group, characterized by a hydroxyl (-OH) group bound to a saturated carbon atom, is one of the most ubiquitous and versatile functionalities in chemistry. The polar nature of the hydroxyl group allows alcohols to form hydrogen bonds, which significantly influences their physical properties such as boiling points and solubility in water. acs.org Chemically, the hydroxyl group can act as both a weak acid and a weak base. More importantly, it provides a reactive site for a multitude of organic transformations. acs.org Alcohols can be oxidized to form aldehydes, ketones, or carboxylic acids, and can undergo nucleophilic substitution and elimination reactions. acs.org Their ability to be converted into a wide range of other functional groups makes them crucial starting materials and intermediates in synthetic chemistry.

Rationale for Dedicated Academic Investigation of 4-Cyclopropylbutan-1-ol

The academic investigation of 4-cyclopropylbutan-1-ol stems from its utility as a versatile synthetic intermediate. The molecule combines the unique reactivity of the cyclopropyl ring with the established synthetic flexibility of a primary alcohol. This combination allows for the strategic introduction of the cyclopropyl moiety into larger, more complex molecules. For instance, 4-cyclopropylbutan-1-ol can be synthesized from 5-hexen-1-ol (B1630360) and subsequently oxidized to form 4-cyclopropylbutanoic acid, a precursor for potential anti-inflammatory agents. tandfonline.com Furthermore, it can be converted to 4-cyclopropylbutanal (B3380784), another useful synthetic building block. uni-duesseldorf.de The study of its synthesis and spectroscopic properties is therefore essential for its application in the construction of more elaborate chemical architectures. uni-duesseldorf.denih.gov

Detailed Research Findings

The characterization of 4-cyclopropylbutan-1-ol is crucial for its use in synthesis. Spectroscopic data provides the necessary information to confirm its structure and purity.

Spectroscopic Data

A dissertation by Lucas Helmecke provides the following ¹H-NMR data for 4-cyclopropylbutan-1-ol:

¹H-NMR (300 MHz, CDCl₃) δ [ppm]: 3.63 (t, J = 6.8, 2H, CH₂ OH), 1.60 (m, 2H, CH₂ CH₂OH), 1.46 (m, 2H, CH₂ CH₂CH₂OH), 1.23 (m, 2H, CH₂ CH₂CH₂CH₂OH), 0.65 (m, 1H, CH CH₂CH₂), 0.39 (m, 2H, CHCH₂ CH₂), 0.00 (m, 2H, CHCH₂CH₂ ). uni-duesseldorf.de

Infrared (IR) spectroscopy data for the closely related compound, 4-amino-4-cyclopropylbutan-1-ol, shows characteristic peaks that would be similar for 4-cyclopropylbutan-1-ol, with the exception of those related to the amino group. The key absorbances for the hydroxyl group and the alkyl and cyclopropyl C-H bonds would be expected in similar regions. For 4-amino-4-cyclopropylbutan-1-ol, the IR (NaCl, neat) shows absorptions at ν 3375, 2928, 2874, 1265 cm⁻¹. rsc.org The broad peak at 3375 cm⁻¹ is characteristic of the O-H stretch of the alcohol, while the peaks at 2928 and 2874 cm⁻¹ correspond to C-H stretching vibrations.

Interactive Data Table: Properties of 4-Cyclopropylbutan-1-ol

| Property | Value | Source |

| Molecular Formula | C₇H₁₄O | nih.gov |

| Molecular Weight | 114.19 g/mol | nih.gov |

| IUPAC Name | 4-cyclopropylbutan-1-ol | sigmaaldrich.com |

| CAS Number | 5687-83-2 | sigmaaldrich.com |

| Physical Form | Liquid | sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

4-cyclopropylbutan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O/c8-6-2-1-3-7-4-5-7/h7-8H,1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBSZQTUXBJZOLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5687-83-2 | |

| Record name | 4-cyclopropylbutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization of 4 Cyclopropylbutan 1 Ol

Oxidation Pathways of the Primary Alcohol

The primary alcohol moiety of 4-cyclopropylbutan-1-ol is susceptible to oxidation, yielding either the corresponding aldehyde or carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Controlled Oxidation to 4-Cyclopropylbutanal (B3380784)

The selective oxidation of 4-cyclopropylbutan-1-ol to its aldehyde, 4-cyclopropylbutanal, requires the use of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC) in an anhydrous solvent like dichloromethane (B109758) (CH₂Cl₂) are commonly employed for this transformation. These chromium(VI)-based reagents are known for their ability to halt the oxidation of primary alcohols at the aldehyde stage. The reaction proceeds via the formation of a chromate (B82759) ester intermediate, followed by an elimination reaction that yields the aldehyde.

Another effective method for this controlled oxidation is the Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine (B128534). This method offers the advantage of avoiding chromium-based reagents.

Oxidation to 4-Cyclopropylbutanoic Acid

For the complete oxidation of 4-cyclopropylbutan-1-ol to 4-cyclopropylbutanoic acid, stronger oxidizing agents are necessary. The Jones oxidation, which employs chromium trioxide (CrO₃) dissolved in a mixture of sulfuric acid and acetone, is a classic and effective method for this purpose. organic-chemistry.orgyoutube.com The reaction mechanism involves the formation of a chromate ester which is then further oxidized. The presence of water in the reaction medium facilitates the hydration of the intermediate aldehyde, allowing for its subsequent oxidation to the carboxylic acid. organic-chemistry.org

Potassium permanganate (B83412) (KMnO₄) in an acidic or basic solution is another powerful oxidizing agent capable of converting primary alcohols to carboxylic acids. The reaction is typically vigorous and needs to be controlled carefully. The deep purple color of the permanganate ion disappears as the reaction progresses, providing a visual indication of its consumption.

Esterification and Etherification Reactions

The hydroxyl group of 4-cyclopropylbutan-1-ol can readily participate in esterification and etherification reactions to form a variety of derivatives.

Esterification: The formation of esters from 4-cyclopropylbutan-1-ol can be achieved through several methods. The Fischer esterification, a well-established acid-catalyzed reaction, involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. athabascau.camasterorganicchemistry.com This is an equilibrium process, and to drive the reaction towards the ester product, it is common to use an excess of one of the reactants or to remove the water formed during the reaction. masterorganicchemistry.com Alternatively, for a more rapid and often higher-yielding esterification, the alcohol can be reacted with a more reactive carboxylic acid derivative, such as an acid chloride or an acid anhydride, typically in the presence of a base like pyridine (B92270) or triethylamine to neutralize the acidic byproduct.

Etherification: The Williamson ether synthesis is a versatile method for preparing ethers from 4-cyclopropylbutan-1-ol. utahtech.edumasterorganicchemistry.comkhanacademy.org This reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This nucleophilic alkoxide is then reacted with a primary alkyl halide (e.g., methyl iodide) in an Sₙ2 reaction to yield the ether. masterorganicchemistry.comkhanacademy.org The choice of a primary alkyl halide is crucial to avoid competing elimination reactions.

Nucleophilic Substitution Reactions at the Alcohol Moiety (e.g., halide formation, mesylate formation)

The hydroxyl group of an alcohol is a poor leaving group for nucleophilic substitution reactions. Therefore, it must first be converted into a better leaving group.

Halide Formation: 4-Cyclopropylbutan-1-ol can be converted to the corresponding 4-cyclopropylbutyl halide through reaction with various halogenating agents. For the synthesis of 4-cyclopropylbutyl chloride, thionyl chloride (SOCl₂) is a common reagent. The reaction produces gaseous byproducts (SO₂ and HCl), which drives the reaction to completion. Similarly, phosphorus tribromide (PBr₃) is effective for the synthesis of 4-cyclopropylbutyl bromide.

Mesylate Formation: To create an excellent leaving group for subsequent nucleophilic substitution reactions, the hydroxyl group of 4-cyclopropylbutan-1-ol can be converted into a sulfonate ester, such as a mesylate. This is achieved by reacting the alcohol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base like triethylamine or pyridine. wikipedia.org The resulting 4-cyclopropylbutyl mesylate is a versatile intermediate that can readily undergo substitution with a wide range of nucleophiles.

Derivatization Leading to Nitrogen-Containing Compounds (e.g., Amines, Amides)

The functionalization of 4-cyclopropylbutan-1-ol to introduce nitrogen-containing groups can be accomplished through multi-step synthetic sequences.

Amine Synthesis: A common route to prepare 4-cyclopropylbutylamine involves a two-step process. First, 4-cyclopropylbutan-1-ol is oxidized to 4-cyclopropylbutanal as described in section 3.1.1. The resulting aldehyde can then undergo reductive amination. This one-pot reaction involves treating the aldehyde with an amine (e.g., ammonia (B1221849) for the primary amine, or a primary amine for a secondary amine product) and a reducing agent. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often the reducing agents of choice as they are selective for the reduction of the intermediate imine over the starting aldehyde.

Amide Synthesis: The synthesis of amides can be achieved by first converting 4-cyclopropylbutan-1-ol to 4-cyclopropylbutanoic acid (see section 3.1.2). The carboxylic acid can then be coupled with an amine to form an amide bond. This reaction typically requires the activation of the carboxylic acid, for example, by converting it to an acid chloride using thionyl chloride (SOCl₂), followed by reaction with the desired amine. Alternatively, peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used to facilitate the direct formation of the amide bond from the carboxylic acid and the amine. For instance, N-benzyl-4-cyclopropylbutanamide can be synthesized by coupling 4-cyclopropylbutanoic acid with benzylamine.

Transformations Involving the Cyclopropyl (B3062369) Ring System

The cyclopropyl group in 4-cyclopropylbutan-1-ol is a strained three-membered ring and can undergo ring-opening reactions under certain conditions, particularly when activated by adjacent functional groups. While the cyclopropyl group is generally stable under many of the conditions described above, its reactivity can be harnessed for further synthetic transformations.

Acid-catalyzed ring-opening of cyclopropyl carbinols (alcohols with a hydroxyl group attached to a carbon adjacent to the cyclopropane (B1198618) ring) is a known reaction. While 4-cyclopropylbutan-1-ol is not a cyclopropyl carbinol, derivatives of it could potentially undergo such reactions. For example, if the alcohol were at a different position or if the molecule were to be functionalized in a way that places a carbocation adjacent to the ring, rearrangement and ring-opening could occur.

More relevant are radical-mediated ring-opening reactions. Oxidative radical ring-opening/cyclization of cyclopropane derivatives has been a subject of study. These reactions can be initiated by various means, and the strained C-C bonds of the cyclopropyl ring can cleave to form a more stable open-chain radical intermediate, which can then participate in further reactions. The specific conditions and the presence of other functional groups in the molecule would dictate the outcome of such transformations.

Ring-Opening Reactions and Mechanistic Investigations

Ring-opening reactions are a hallmark of cyclopropane chemistry, driven by the thermodynamic favorability of relieving ring strain. For a compound like 4-cyclopropylbutan-1-ol, these reactions can be initiated through various mechanistic pathways, including cationic, radical, or metal-mediated processes. While specific studies on 4-cyclopropylbutan-1-ol are not extensively documented, its reactivity can be inferred from well-established principles governing cyclopropylcarbinyl systems.

Cationic Ring-Opening: Acid-catalyzed ring-opening is a common transformation for alcohols containing a cyclopropyl group. Protonation of the hydroxyl group in 4-cyclopropylbutan-1-ol, followed by the elimination of water, would generate a primary carbocation. However, a rapid 1,2-hydride shift or, more likely, rearrangement involving the cyclopropyl ring would occur to form a more stable secondary or tertiary carbocation. The cleavage of the cyclopropane ring can proceed via two main pathways, leading to homoallylic systems. The specific products formed depend on which cyclopropyl C-C bond is cleaved and the site of nucleophilic attack. For instance, treatment with a strong protic acid (e.g., HBr) could lead to the formation of various isomeric bromoheptenes. The mechanism involves the formation of a cyclopropylcarbinyl cation, which exists in equilibrium with the homoallylic cation, leading to ring-opened products.

Radical Ring-Opening: Free radical reactions can also induce the opening of the cyclopropane ring. Such reactions typically proceed via a radical rearrangement where a carbon-centered radical adjacent to the ring facilitates homolytic cleavage of one of the ring's C-C bonds. nih.gov This process generates a more stable, ring-opened homoallylic radical. For 4-cyclopropylbutan-1-ol, a radical could be generated at the α-carbon to the hydroxyl group after its conversion to a suitable derivative. Oxidative radical ring-opening/cyclization of cyclopropanols has been shown to be an effective strategy for synthesizing various functionalized molecules. nih.gov

The table below summarizes plausible ring-opening reactions based on the reactivity of analogous cyclopropylcarbinol systems.

| Reaction Type | Reagents/Conditions | Plausible Intermediate(s) | Expected Product(s) |

| Acid-Catalyzed | HBr, heat | Cyclopropylcarbinyl/Homoallylic Cation | Mixture of bromoheptene isomers |

| Radical-Initiated | Radical Initiator (e.g., AIBN), H-donor | Homoallylic Radical | Hepten-1-ol isomers |

| Oxidative Radical | Na₂S₂O₈, Catalyst | Carbon-centered radical, Homoallylic radical | Ring-opened ketones or other functionalized products nih.gov |

Addition Reactions to the Cyclopropyl Moiety

The cyclopropane ring in 4-cyclopropylbutan-1-ol, with its partial π-character, can undergo addition reactions, which invariably lead to ring cleavage. These reactions are analogous to additions to alkenes but typically require more forcing conditions due to the lower reactivity of the cyclopropyl C-C bonds.

Electrophilic Addition: The reaction of cyclopropane with electrophiles like hydrogen halides (HX) results in a 1,3-addition product. In the case of 4-cyclopropylbutan-1-ol, this reaction would be competitive with reactions at the alcohol. If the alcohol were protected, treatment with a strong acid like HBr would protonate the cyclopropane ring, leading to a corner-protonated cyclopropane intermediate. Subsequent attack by the bromide nucleophile would cleave the ring to yield a 1-bromo-4-propyl-butane derivative.

Radical Addition: Free-radical addition to the cyclopropane ring is also possible. For example, under UV light, bromine can add via a free-radical mechanism to yield a ring-opened 1,3-dibromo product. For a substrate like 4-cyclopropylbutan-1-ol (with a protected hydroxyl group), this would lead to dihalogenated alkanes.

The following table outlines potential addition reactions leading to ring-opening.

| Reaction Type | Reagents | Mechanism | Plausible Product(s) (assuming OH is protected) |

| Electrophilic Addition | HBr | Protonation, Nucleophilic attack | 1-Bromo-4-(bromomethyl)hexane |

| Radical Addition | Br₂, UV light | Radical chain reaction | 1-Bromo-4-(3-bromopropyl)butane |

Metal-Catalyzed Transformations and Coupling Reactions

Transition metal catalysis offers a powerful platform for the functionalization of molecules containing strained rings like cyclopropane. The high ring strain can be harnessed as a driving force in various catalytic cycles. chemrxiv.org 4-Cyclopropylbutan-1-ol and its derivatives are expected to be versatile substrates for a range of metal-catalyzed reactions, including cross-coupling, C-H functionalization, and directed ring-opening.

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for cross-coupling reactions. While the alcohol in 4-cyclopropylbutan-1-ol is not a good leaving group, it can be converted into a triflate or halide to participate in reactions like Suzuki, Heck, or Sonogashira couplings. More interestingly, palladium can catalyze the ring-opening of cyclopropanols. chemrxiv.org This process often involves the oxidative addition of a C-C bond to a Pd(0) center to form a palladacyclobutane intermediate, which can then undergo further transformations. For example, palladium-catalyzed cross-coupling of cyclopropanols with aryl halides or diynes can proceed via C-C bond activation to yield ring-opened products. chemrxiv.orgnih.gov

Rhodium-Catalyzed Reactions: Rhodium catalysts are particularly effective in C-H activation and annulation reactions. The hydroxyl group of 4-cyclopropylbutan-1-ol can act as a directing group, facilitating the functionalization of otherwise unreactive C-H bonds on the alkyl chain or the cyclopropyl ring. Rhodium(I) complexes have been shown to catalyze the cycloisomerization of substrates containing both a cyclopropane and an unsaturated moiety (e.g., an alkene or alkyne). nih.gov Furthermore, Rh(I)-catalyzed intramolecular annulations between cyclobutanones and enynes have been developed to construct complex scaffolds, highlighting the ability of rhodium to mediate reactions involving strained rings. nih.gov

Cobalt- and Nickel-Catalyzed Reactions: Cobalt and nickel catalysts are also valuable for cross-coupling reactions, often providing complementary reactivity to palladium. A general cobalt-catalyzed cross-coupling between alkyl iodides and cyclopropyl Grignard reagents has been reported, which could be applied to derivatives of 4-cyclopropylbutan-1-ol. organic-chemistry.org Nickel catalysis has been employed for the net ring-opening C-C activation and difunctionalization of cyclopropyl ketones, a reaction that proceeds through cooperation between the metal center and a redox-active ligand. chemrxiv.org This suggests that the cyclopropyl ring in 4-cyclopropylbutan-1-ol could be similarly activated and functionalized.

The table below summarizes potential metal-catalyzed transformations applicable to 4-cyclopropylbutan-1-ol or its derivatives, based on studies with analogous systems.

| Metal Catalyst | Reaction Type | Substrate Derivative | Potential Product(s) |

| Palladium(0) | Ring-Opening Cross-Coupling | 4-Cyclopropylbutan-1-ol | Ring-opened ketones or enynes chemrxiv.org |

| Palladium(0)/Pd(II) | Suzuki Coupling | 4-Cyclopropyl-1-bromobutane | 4-Cyclopropyl-1-arylbutane nih.gov |

| Rhodium(I) | Directed C-H Functionalization | 4-Cyclopropylbutan-1-ol | C-H arylated/alkenylated products |

| Rhodium(I) | Cycloisomerization/Annulation | Suitably functionalized alkyne derivative | Polycyclic structures nih.govnih.gov |

| Cobalt(II) | Cross-Coupling | 1-Iodo-4-cyclopropylbutane | Alkylated or arylated cyclopropylbutanes organic-chemistry.org |

| Nickel(0) | Reductive Ring-Opening | Derivative of 4-cyclopropylbutan-1-ol | Difunctionalized, ring-opened products chemrxiv.org |

Advanced Spectroscopic and Analytical Characterization Methodologies

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise molecular structure of 4-Cyclopropylbutan-1-ol. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei, a complete structural map of the molecule can be assembled.

For 4-Cyclopropylbutan-1-ol, ¹H NMR spectroscopy provides information on the number of different types of protons, their connectivity through spin-spin coupling, and their chemical environment. The protons on the carbon adjacent to the electronegative hydroxyl group (C1) are deshielded and appear at the lowest field in the aliphatic region, typically around 3.6 ppm. jmchemsci.comlibretexts.org The protons of the cyclopropyl (B3062369) ring are highly shielded and appear at a characteristic upfield region, generally between 0.0 and 0.8 ppm. jmchemsci.com The hydroxyl proton itself typically appears as a broad singlet whose chemical shift can vary depending on concentration and solvent. jmchemsci.comlibretexts.org

¹³C NMR spectroscopy reveals the number of chemically distinct carbon atoms. The carbon atom bonded to the hydroxyl group (C1) is significantly deshielded due to the oxygen's electronegativity and resonates at approximately 60-65 ppm. libretexts.orgdocbrown.info In contrast, the carbons of the cyclopropyl ring are found much further upfield. docbrown.info

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-Cyclopropylbutan-1-ol

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| CH ₂(OH) (C1) | ~3.6 (triplet) | ~62.5 |

| CH ₂(C1) (C2) | ~1.6 (quintet) | ~34.0 |

| CH ₂(C3) (C3) | ~1.4 (sextet) | ~29.5 |

| CH ₂(cyclopropyl) (C4) | ~1.2 (quartet) | ~36.0 |

| CH (cyclopropyl) (C5) | ~0.7 (multiplet) | ~9.0 |

| CH₂ (cyclopropyl) (C6, C7) | ~0.2-0.4 (multiplet) | ~4.0 |

Note: Predicted values are based on established chemical shift ranges for similar functional groups and structural motifs.

While 1D NMR spectra provide foundational data, 2D NMR techniques are indispensable for the definitive assignment of all proton and carbon signals, especially in complex molecules. For 4-Cyclopropylbutan-1-ol, several 2D NMR experiments would be employed for unambiguous structural confirmation.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. A COSY spectrum of 4-Cyclopropylbutan-1-ol would show correlations between the protons on C1 and C2, C2 and C3, C3 and C4, and C4 and the cyclopropyl methine proton (C5), thus confirming the integrity of the butyl chain and its connection to the cyclopropyl ring.

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached. It would be used to definitively assign each carbon atom based on the already established proton assignments.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly crucial for confirming the connection between the butyl chain and the cyclopropyl ring. For instance, correlations would be expected between the protons on C4 of the butyl chain and the carbons of the cyclopropyl ring (C5, C6, C7), and between the cyclopropyl methine proton (C5) and C3 and C4 of the butyl chain.

Mass Spectrometry (MS) Techniques for Molecular and Fragment Analysis

Mass spectrometry (MS) is a vital analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, as well as structural information through fragmentation analysis. libretexts.org

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with very high precision (typically to four or five decimal places). This allows for the unambiguous determination of the elemental formula of a compound. For 4-Cyclopropylbutan-1-ol, the molecular formula is C₇H₁₄O. HRMS would be used to confirm this by measuring the mass of the molecular ion and comparing it to the calculated theoretical mass.

Table 2: HRMS Data for 4-Cyclopropylbutan-1-ol

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₄O |

| Calculated Monoisotopic Mass | 114.104465 Da |

This precise mass measurement distinguishes C₇H₁₄O from other combinations of atoms that might have the same nominal mass (e.g., C₆H₁₀O₂). nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the detection power of MS. jmchemsci.com It is an ideal method for analyzing volatile compounds like 4-Cyclopropylbutan-1-ol, allowing for both the assessment of sample purity and the identification of the compound based on its mass spectrum. jmchemsci.comresearchgate.net

In the mass spectrometer, molecules are ionized (typically by electron impact, EI) and fragment in a reproducible manner. The fragmentation pattern of primary alcohols is well-characterized and involves two primary pathways: libretexts.org

Alpha-Cleavage: The bond between C1 and C2 breaks, leading to the formation of a resonance-stabilized oxonium ion. For 4-Cyclopropylbutan-1-ol, this results in a prominent peak at m/z 31, corresponding to the [CH₂OH]⁺ fragment.

Dehydration: The loss of a water molecule (18 Da) from the molecular ion can occur, leading to an ion at m/z 96 ([C₇H₁₂]⁺•).

Table 3: Expected Key Fragments in the EI Mass Spectrum of 4-Cyclopropylbutan-1-ol

| m/z | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 114 | [C₇H₁₄O]⁺• | Molecular Ion (M⁺) |

| 96 | [C₇H₁₂]⁺• | Dehydration (M⁺ - H₂O) |

| 71 | [C₅H₁₁]⁺ | Loss of CH₂OH |

| 55 | [C₄H₇]⁺ | Cleavage of the butyl chain |

| 41 | [C₃H₅]⁺ | Cyclopropyl cation |

While GC-MS is well-suited for 4-Cyclopropylbutan-1-ol itself, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method for analyzing more polar, non-volatile derivatives of the compound. Should 4-Cyclopropylbutan-1-ol be metabolized or chemically modified to form conjugates such as glucuronides or sulfates, these highly polar derivatives would be readily analyzed by LC-MS. Techniques like electrospray ionization (ESI) are used to softly ionize these molecules, often yielding protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺) that can be analyzed by the mass spectrometer. uni.lu

Vibrational Spectroscopy: Infrared (IR) and Raman Methods for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of 4-Cyclopropylbutan-1-ol is expected to show several characteristic absorption bands that confirm its structure. The most prominent feature for a primary alcohol is a strong and broad absorption band in the region of 3200-3400 cm⁻¹, which is due to the O-H stretching vibration of hydrogen-bonded hydroxyl groups. docbrown.infolibretexts.orgucalgary.ca Another key absorption is the C-O stretching vibration, which for primary alcohols appears as a strong band around 1050 cm⁻¹. docbrown.infolibretexts.orgspectroscopyonline.com Additionally, the spectrum will display C-H stretching vibrations. The sp³ C-H bonds of the butyl chain will absorb just below 3000 cm⁻¹, while the C-H bonds of the cyclopropyl ring are expected to absorb at slightly higher wavenumbers, typically in the 3000-3100 cm⁻¹ region. pressbooks.pub

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While the O-H stretch is often weak in Raman spectra, the C-H and C-C stretching vibrations are typically strong and well-resolved. acs.orgphysicsopenlab.org The spectrum would show prominent peaks in the C-H stretching region (2800-3100 cm⁻¹) corresponding to the butyl and cyclopropyl groups. researchgate.netresearchgate.net The C-C stretching vibrations of the carbon skeleton would appear in the fingerprint region (800-1200 cm⁻¹), providing further structural confirmation.

Table 4: Characteristic Vibrational Spectroscopy Frequencies for 4-Cyclopropylbutan-1-ol

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity/Shape |

|---|---|---|---|

| O-H Stretch | IR | ~3350 | Strong, Broad |

| C-H Stretch (cyclopropyl) | IR / Raman | ~3080-3000 | Medium |

| C-H Stretch (alkyl) | IR / Raman | ~2960-2850 | Strong |

| C-O Stretch | IR | ~1050 | Strong |

X-ray Crystallography for Solid-State Structural Determination (if applicable for derivatives)

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is instrumental in elucidating the exact molecular structure, including bond lengths, bond angles, and stereochemistry, of a compound in its solid state. For derivatives of 4-Cyclopropylbutan-1-ol, this technique would offer definitive proof of their molecular architecture, provided that a suitable single crystal can be grown.

The process involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern. The electrons in the atoms of the crystal scatter the X-rays, leading to a unique diffraction pattern that is dependent on the arrangement of the atoms. By analyzing the intensities and positions of the diffracted beams, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions can be determined.

As of the latest available data, specific X-ray crystallographic studies for derivatives of 4-Cyclopropylbutan-1-ol are not prominently documented in publicly accessible databases. The successful application of this technique is contingent upon the ability of a derivative to form a well-ordered, single crystal suitable for diffraction analysis. While many compounds containing cyclopropyl groups have been characterized using X-ray crystallography, specific data for derivatives of 4-cyclopropylbutan-1-ol remains elusive in the current body of scientific literature. nih.govresearchgate.netmdpi.comresearchgate.net

Should a suitable crystalline derivative of 4-Cyclopropylbutan-1-ol be prepared and analyzed, the resulting crystallographic data would be presented in a standardized format, typically including the parameters listed in the table below. This information would be invaluable for understanding the solid-state conformation of the molecule, identifying intermolecular interactions such as hydrogen bonding, and correlating its structure with its physical and chemical properties.

Table 1: Representative Crystallographic Data Parameters

| Parameter | Description |

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. |

| Space Group | The space group provides a more detailed description of the symmetry elements within the crystal. |

| Unit Cell Dimensions | These are the lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). |

| Z | The number of molecules per unit cell. |

| Calculated Density | The density of the crystal calculated from the crystallographic data. |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

The insights gained from such a study would be crucial for fields such as medicinal chemistry and materials science, where a detailed understanding of the three-dimensional structure of a molecule is essential for predicting its biological activity or material properties.

Theoretical and Computational Studies of 4 Cyclopropylbutan 1 Ol

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and molecular properties of 4-cyclopropylbutan-1-ol. These calculations can provide valuable insights into the molecule's geometry, orbital energies, and charge distribution.

Molecular Geometry and Energetics: DFT calculations would typically be used to determine the optimized geometry of 4-cyclopropylbutan-1-ol, predicting bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state.

Electronic Properties: Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. For 4-cyclopropylbutan-1-ol, the HOMO is expected to be localized primarily on the oxygen atom of the hydroxyl group due to the presence of lone pairs, while the LUMO would likely be distributed over the alkyl chain and the cyclopropyl (B3062369) ring.

Charge Distribution: Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be employed to calculate the partial atomic charges. This reveals the distribution of electron density across the molecule, identifying electrophilic and nucleophilic sites. In 4-cyclopropylbutan-1-ol, the oxygen atom is expected to carry a significant negative partial charge, while the hydrogen of the hydroxyl group and the carbon atom bonded to it will have positive partial charges.

Table 1: Predicted Molecular Properties of 4-Cyclopropylbutan-1-ol from Quantum Chemical Calculations

| Property | Predicted Value/Characteristic |

| Molecular Formula | C7H14O |

| Molecular Weight | 114.19 g/mol |

| Optimized Geometry | Characterized by specific bond lengths and angles for the cyclopropyl ring and butanol chain. |

| HOMO Energy | Relatively high, localized on the oxygen atom. |

| LUMO Energy | Lower in energy, distributed across the C-O and C-C bonds. |

| HOMO-LUMO Gap | Moderate, suggesting moderate reactivity. |

| Dipole Moment | Non-zero, directed towards the electronegative oxygen atom. |

| Partial Atomic Charges | Negative charge on oxygen, positive charges on the hydroxyl hydrogen and adjacent carbon. |

Conformational Analysis and Energy Minima Determination

The flexibility of the butyl chain in 4-cyclopropylbutan-1-ol allows for the existence of multiple conformations. Conformational analysis is essential to identify the most stable conformers and to understand the molecule's flexibility, which influences its physical and biological properties.

A systematic conformational search can be performed using molecular mechanics force fields, followed by geometry optimization of the identified low-energy conformers using more accurate quantum chemical methods. The potential energy surface of the molecule can be scanned by systematically rotating the dihedral angles of the rotatable bonds in the butyl chain. This process helps in identifying all possible staggered and eclipsed conformations and their relative energies.

The results of such an analysis would likely reveal several low-energy conformers. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution. The most stable conformer is expected to be one that minimizes steric hindrance, possibly an extended-chain conformation, while also allowing for potential intramolecular hydrogen bonding between the hydroxyl group and the cyclopropyl ring, if sterically feasible.

Prediction of Reactivity and Reaction Pathways (e.g., Transition State Analysis)

Computational methods can be used to predict the reactivity of 4-cyclopropylbutan-1-ol and to explore the mechanisms of its potential reactions, such as dehydration or oxidation. Transition state theory is a powerful tool for this purpose.

Transition State Analysis: To study a specific reaction, such as the acid-catalyzed dehydration of 4-cyclopropylbutan-1-ol, computational chemists would model the reaction pathway, locating the transition state structure connecting the reactant and the product. The energy of the transition state determines the activation energy of the reaction, which is a critical factor for its rate. The geometry of the transition state provides insights into the mechanism of the reaction. For example, in a dehydration reaction, the transition state would likely involve the partial breaking of the C-O bond and the partial formation of a C=C double bond and a water molecule.

Molecular Dynamics Simulations to Investigate Dynamic Behavior

Molecular dynamics (MD) simulations can provide a detailed picture of the dynamic behavior of 4-cyclopropylbutan-1-ol in different environments, such as in the gas phase, in a non-polar solvent, or in an aqueous solution. MD simulations solve Newton's equations of motion for a system of atoms, generating a trajectory that describes how the positions and velocities of the atoms evolve over time.

From these trajectories, various properties can be calculated, including:

Conformational Dynamics: MD simulations can reveal the transitions between different conformations and their lifetimes, providing a more dynamic view of the molecule's flexibility than static conformational analysis.

Solvation Structure: In a solvent, MD simulations can be used to analyze the radial distribution functions between different atoms of 4-cyclopropylbutan-1-ol and the solvent molecules. This provides information about the solvation shell and the nature of intermolecular interactions, such as hydrogen bonding between the hydroxyl group and water molecules.

Transport Properties: Properties like the diffusion coefficient can be calculated from MD simulations, which is important for understanding how the molecule moves in a given medium.

In Silico Screening and Molecular Docking Approaches for Mechanistic Insights in Biological Contexts

While there is no specific information on the biological targets of 4-cyclopropylbutan-1-ol, in silico screening and molecular docking are powerful computational techniques that could be used to predict its potential biological activity and to understand its mechanism of action at a molecular level.

Pharmacophore Modeling and Virtual Screening: If a set of molecules with similar structures to 4-cyclopropylbutan-1-ol were known to have a particular biological activity, a pharmacophore model could be developed. This model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to be active. This pharmacophore model could then be used to screen large databases of chemical compounds to identify other potentially active molecules, including 4-cyclopropylbutan-1-ol.

Molecular Docking: Molecular docking is a computational method that predicts the preferred orientation of a ligand (in this case, 4-cyclopropylbutan-1-ol) when bound to a receptor, which is typically a protein. The process involves sampling a large number of possible conformations of the ligand within the binding site of the protein and scoring them based on their binding affinity.

A hypothetical docking study of 4-cyclopropylbutan-1-ol into the active site of an enzyme would involve:

Obtaining the three-dimensional structure of the target protein from a repository like the Protein Data Bank.

Preparing the protein and ligand structures for docking, which includes adding hydrogen atoms and assigning partial charges.

Running the docking simulation to generate a set of possible binding poses.

Analyzing the results to identify the most likely binding mode and to understand the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex.

This type of analysis could provide valuable hypotheses about the potential biological targets of 4-cyclopropylbutan-1-ol and the molecular basis for its activity, guiding further experimental investigations.

Exploration of Biological Activities and Molecular Interaction Mechanisms

Role as a Pharmacophore or Scaffold in Bioactive Molecule Design

The cyclopropyl (B3062369) group is a highly valued pharmacophore in modern medicinal chemistry. Its incorporation into a molecule like 4-Cyclopropylbutan-1-ol can impart specific properties that are advantageous for drug design. The three-membered ring is conformationally rigid, which can help position other functional groups correctly for optimal interaction with a biological target, potentially leading to a more favorable entropic contribution to binding energy. nih.gov

The unique electronic properties of the cyclopropyl ring, including its enhanced π-character, allow it to serve as a bioisostere for other groups, such as alkenes or phenyls, while offering a different metabolic profile. nih.gov Replacing more common groups like isopropyl or phenyl with a cyclopropyl ring can modulate a compound's lipophilicity, metabolic stability, and proteolytic resistance. nih.gov For instance, substituting an N-ethyl group, which is susceptible to oxidation by cytochrome P450 enzymes, with an N-cyclopropyl group can enhance metabolic stability. nih.gov

The versatility of the cyclopropyl fragment is evident in its ability to address common challenges in drug discovery, such as:

Enhancing biological potency. nih.govdrugdesign.org

Improving metabolic stability and reducing plasma clearance. nih.govdrugdesign.org

Increasing permeability across the blood-brain barrier. nih.govdrugdesign.org

Reducing off-target effects. nih.govdrugdesign.org

In the context of 4-Cyclopropylbutan-1-ol, the cyclopropyl group provides a rigid, lipophilic anchor, while the flexible butanol chain and terminal hydroxyl group offer a site for hydrogen bonding interactions. This combination of a rigid hydrophobic component and a flexible polar head makes it a valuable scaffold for developing new therapeutic agents.

Antimicrobial Activity Screening and Proposed Mechanisms of Action

Compounds containing cyclopropane (B1198618) rings are known to exhibit a wide spectrum of biological activities, including antibacterial and antifungal properties. researchgate.net The inherent ring strain and unique electronic nature of the cyclopropyl group contribute to this reactivity.

A study involving the synthesis of fifty-three amide derivatives containing a cyclopropane core revealed that several of these compounds showed moderate activity against Staphylococcus aureus and Escherichia coli, and nine were active against Candida albicans. This demonstrates the potential of the cyclopropane scaffold in developing new antimicrobial agents.

One proposed mechanism for the antimicrobial action of cyclopropane-containing compounds relates to the electrophilic nature of the strained ring. On a molecular level, the cyclopropyl group can react with nucleophilic biomolecules like amino acids and nucleotides. This can lead to the formation of covalent adducts with DNA, ultimately resulting in DNA cleavage and cell death. The specific bioactivities are often tied to the substituents on the cyclopropane ring, which can influence the ring's reactivity and the molecule's ability to reach its target.

Structure-Activity Relationship (SAR) Studies of 4-Cyclopropylbutan-1-ol Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how modifying a molecule's chemical structure affects its biological activity. For a scaffold like 4-Cyclopropylbutan-1-ol, SAR studies would systematically alter different parts of the molecule to optimize its interaction with a biological target.

Key structural features of 4-Cyclopropylbutan-1-ol that could be modified for SAR studies include:

The Hydroxyl Group: The terminal alcohol can act as a hydrogen bond donor and acceptor. Replacing it with other functional groups (e.g., an ether, amine, or thiol) or converting it to an ester or amide would probe the importance of this hydrogen bonding capability for biological activity. drugdesign.org

The Butyl Linker: The length and flexibility of the four-carbon chain could be critical. Shortening or lengthening the chain (e.g., creating cyclopropylpropan-1-ol or cyclopropylpentan-1-ol) would alter the distance between the cyclopropyl group and the polar head, potentially affecting how the molecule fits into a binding pocket.

The Cyclopropyl Ring: This rigid hydrophobic group could be replaced with other cyclic or acyclic alkyl groups (e.g., cyclobutyl, cyclopentyl, or isopropyl) to determine the effect of ring size, strain, and conformational rigidity on activity. Additionally, substituents could be added to the cyclopropyl ring itself to explore further interactions with the target.

For example, in a series of cyclopropane-containing amide derivatives tested for antimicrobial activity, it was found that aryl amides generally showed higher activity than fatty amides, indicating that aromatic interactions were beneficial for the activity of that particular scaffold. Such principles would guide the rational design of more potent and selective derivatives based on the 4-cyclopropylbutanol core.

Table 2: Hypothetical SAR Modifications for 4-Cyclopropylbutan-1-ol

| Molecular Component | Potential Modification | Property Being Investigated |

|---|---|---|

| Hydroxyl (-OH) Group | Methylation (-OCH3), Amination (-NH2), Esterification | Role of hydrogen bonding (donor vs. acceptor capacity) |

| Butyl (-C4H8-) Linker | Varying chain length (C3, C5, etc.) | Optimal distance between terminal groups for target binding |

| Cyclopropyl Ring | Substitution with other cycloalkanes (e.g., cyclobutyl) | Effect of ring size, strain, and lipophilicity |

| Cyclopropyl Ring | Addition of substituents (e.g., methyl, fluoro) | Exploration of additional binding pockets/interactions |

Applications in Advanced Materials and Specialized Chemical Synthesis

Utilization as a Key Building Block for Complex Organic Scaffolds

The distinct architecture of 4-Cyclopropylbutan-1-ol, featuring both a primary alcohol for further functionalization and a cyclopropyl (B3062369) ring that imparts conformational rigidity and metabolic stability, makes it a valuable precursor in the construction of complex organic scaffolds. The cyclopropyl group, a recurring motif in bioactive molecules, is known to influence the physicochemical properties of a compound, such as its lipophilicity and binding affinity to biological targets.

Organic building blocks are fundamental components for the bottom-up assembly of molecular architectures. The hydroxyl group of 4-Cyclopropylbutan-1-ol serves as a handle for a variety of chemical transformations, allowing for its incorporation into larger, more complex structures. Synthetic strategies can leverage this reactivity to introduce the cyclopropylbutyl moiety into diverse molecular frameworks, thereby creating novel scaffolds with potential applications in materials science and medicinal chemistry.

Development of Performance-Enhancing Additives for Industrial Applications (e.g., lubricity improvers)

In the realm of industrial applications, there is a continuous demand for additives that can enhance the performance of materials such as lubricants. While direct research specifically detailing the use of 4-Cyclopropylbutan-1-ol as a lubricity improver is limited in publicly available literature, the structural characteristics of long-chain alcohols and their derivatives are known to be beneficial in this context. The long hydrocarbon chain can provide a lubricating film, while the polar hydroxyl group can ensure adhesion to metal surfaces.

The development of novel lubricant additives often involves the synthesis and evaluation of compounds with unique structural features. The incorporation of a cyclopropyl group, as present in 4-Cyclopropylbutan-1-ol, could potentially influence the thermal and oxidative stability of the resulting additive, as well as its tribological properties. Further research in this area could explore the synthesis of esters or other derivatives of 4-Cyclopropylbutan-1-ol and their subsequent evaluation as performance-enhancing additives for industrial lubricants and other fluids.

Contribution to Pheromone Chemistry and Semiochemical Research

Semiochemicals, including pheromones, are chemical substances that carry information between organisms and play a crucial role in insect communication and behavior. The synthesis of these often structurally complex molecules is a significant area of chemical research, with applications in pest management through strategies like mating disruption and mass trapping.

While specific examples of naturally occurring pheromones containing the 4-cyclopropylbutan-1-ol structure are not prominently documented, the synthesis of analogues and mimics of natural pheromones is a common practice in semiochemical research. The unique conformational constraints and metabolic stability conferred by the cyclopropyl group make cyclopropyl-containing compounds interesting candidates for the design of novel and more potent pheromone analogues. The functional group of 4-Cyclopropylbutan-1-ol allows for its chemical modification and incorporation into structures that mimic the chain length and functional groups of known insect pheromones.

Strategic Intermediate in Pharmaceutical and Agrochemical Research

The cyclopropyl ring is a highly sought-after structural motif in the design of modern pharmaceuticals and agrochemicals. Its presence in a molecule can significantly impact its biological activity, metabolic stability, and pharmacokinetic profile. The introduction of a cyclopropyl group can enhance the potency of a drug candidate and reduce its susceptibility to metabolic degradation.

Future Research Directions and Unexplored Avenues for 4 Cyclopropylbutan 1 Ol

Development of Highly Efficient and Stereoselective Synthetic Methodologies

The synthesis of cyclopropane-containing molecules is of significant interest due to their presence in numerous natural products and pharmacologically active compounds. nih.govacs.org Future research should focus on developing more efficient and stereoselective methods for producing 4-Cyclopropylbutan-1-ol and its derivatives.

Key research objectives in this area include:

Catalytic Asymmetric Synthesis: While methods like the Simmons-Smith reaction are powerful for creating cyclopropanes, developing catalytic asymmetric versions remains a challenge. nih.govacs.org Future work could explore novel chiral catalysts to control the stereochemistry during the cyclopropanation step, leading to enantiomerically pure forms of 4-Cyclopropylbutan-1-ol.

Tandem and One-Pot Reactions: "One-pot" procedures that combine multiple reaction steps without isolating intermediates can maximize yield and efficiency. nih.govnih.gov Research into tandem reactions, where, for instance, an asymmetric alkyl addition is followed by an in situ directed cyclopropanation, could provide a streamlined route to chiral cyclopropyl (B3062369) alcohols like 4-Cyclopropylbutan-1-ol. acs.orgnih.gov

Continuous-Flow Synthesis: Shifting from batch to continuous-flow processing can offer improved safety, better heat and mass transfer, and easier scalability. researchgate.net Developing a continuous-flow method for the Simmons-Smith cyclopropanation or other synthetic routes to 4-Cyclopropylbutan-1-ol would represent a significant advancement for potential industrial production. researchgate.net

| Synthetic Strategy | Potential Advantages | Research Focus |

| Catalytic Asymmetric Cyclopropanation | Access to single enantiomers, high value for pharmaceutical applications. | Development of novel chiral ligands and metal catalysts. |

| Tandem/One-Pot Reactions | Reduced waste, higher yields, increased operational efficiency. nih.gov | Designing reaction sequences that are compatible in a single vessel. |

| Continuous-Flow Processing | Enhanced safety, scalability, and process control. researchgate.net | Optimization of reactor design, residence time, and reagent introduction. |

In-Depth Mechanistic Elucidation of Novel Reactions

The strained three-membered ring of 4-Cyclopropylbutan-1-ol is susceptible to ring-opening reactions, making it a versatile synthetic intermediate. wikipedia.org However, the precise mechanisms governing these transformations are not fully understood and represent a fertile ground for investigation.

Future mechanistic studies should aim to:

Probe Reaction Intermediates: Investigate the formation of transient species such as cyclopropylcarbinyl cations or radicals, which are known to undergo rapid rearrangement. Understanding the factors that control the fate of these intermediates is crucial for selectively directing reactions toward desired products.

Computational Modeling: Employ theoretical and computational chemistry to model reaction pathways, transition states, and energy barriers. uq.edu.au Such studies can provide insights into the stereochemical outcomes of reactions and predict the feasibility of novel transformations. uq.edu.au

Isotope Labeling Studies: Use isotopic labeling to trace the movement of atoms throughout a reaction, providing definitive evidence for proposed mechanisms, particularly in complex rearrangements or ring-opening sequences. uq.edu.au

Integration of Advanced Analytical Techniques for Real-time Monitoring

To optimize the synthesis of 4-Cyclopropylbutan-1-ol and understand its reaction kinetics, the integration of Process Analytical Technology (PAT) is essential. mt.comwikipedia.org PAT involves using in-line and on-line analytical tools to monitor critical process parameters in real-time, leading to improved process understanding and control. wikipedia.org

Unexplored avenues include:

In-situ Spectroscopic Monitoring: Implementing techniques like Raman and Nuclear Magnetic Resonance (NMR) spectroscopy for real-time monitoring of cyclopropanation reactions. researchgate.net This would allow for precise tracking of reactant consumption, intermediate formation, and product generation without the need for offline sampling. researchgate.netnih.gov

Kinetic Analysis: Using the data from real-time monitoring to build accurate kinetic models of the synthesis. youtube.com This information is invaluable for process optimization, scale-up, and ensuring batch-to-batch consistency. youtube.com

| Analytical Technique | Information Gained | Potential Impact |

| In-line Raman Spectroscopy | Real-time concentration profiles of reactants and products, reaction endpoint determination. nih.gov | Optimized reaction conditions, improved yield, and process safety. |

| Benchtop NMR Spectroscopy | Detailed structural information, identification of intermediates and byproducts. researchgate.net | Deeper mechanistic understanding and impurity profiling. |

| In-situ FTIR Spectroscopy | Monitoring of functional group changes, quantitative analysis of reaction components. youtube.com | Enhanced control over reaction parameters and product quality. |

Broadening the Scope of Biological and Biophysical Investigations

The cyclopropane (B1198618) motif is a key component in many biologically active molecules, where it can influence conformation, metabolic stability, and binding affinity. nih.gov Despite this, the biological properties of 4-Cyclopropylbutan-1-ol itself remain largely unexplored.

Future research should focus on:

Systematic Bioactivity Screening: Evaluating 4-Cyclopropylbutan-1-ol and its derivatives against a wide range of biological targets. nih.gov This could include assays for antibacterial, antifungal, antiviral, and anticancer activities to identify any potential therapeutic applications. mdpi.commdpi.com

Pharmacokinetic Profiling: Investigating the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. The cyclopropyl group can block sites of metabolism, a feature that could be explored to design more stable drug candidates.

Use as a Pharmaceutical Intermediate: Exploring its use as a building block in the synthesis of more complex drug molecules. longdom.org Its unique structure could impart desirable properties to next-generation pharmaceuticals. longdom.org

Exploration of New Industrial and Technological Applications

Beyond pharmaceuticals, the unique physical and chemical properties imparted by the cyclopropane ring suggest potential applications in materials science and specialty chemicals.

Promising areas for future investigation include:

Polymer and Materials Science: Incorporating 4-Cyclopropylbutan-1-ol as a monomer or modifying agent in polymer synthesis. The rigidity and strain of the cyclopropane ring could lead to materials with enhanced thermal or mechanical properties. longdom.org

Fine Chemical Synthesis: Utilizing it as a versatile synthetic linchpin. Ring-opening reactions can lead to a variety of functionalized linear alkanes, while reactions at the hydroxyl group can produce esters, ethers, and other derivatives valuable in the fragrance, flavor, or agrochemical industries. researcher.life

Liquid Crystals and Advanced Coatings: The defined geometry of the cyclopropyl group could be exploited in the design of new liquid crystal materials or as a component in advanced coatings and functional fluids.

Sustainable Production and Environmental Impact Studies

In line with the principles of green chemistry, future research must address the sustainability of producing and using 4-Cyclopropylbutan-1-ol.

Key directions include:

Green Synthetic Routes: Developing syntheses that use renewable starting materials, employ reusable catalysts, reduce waste, and operate under milder, more energy-efficient conditions. mdpi.comnih.gov Approaches like visible light-promoted reactions or "on-water" synthesis are promising avenues. rsc.orgrsc.org

Life Cycle Assessment (LCA): Conducting a comprehensive "cradle-to-grave" analysis to quantify the environmental impact of various synthetic routes to 4-Cyclopropylbutan-1-ol. semanticscholar.orgunibo.it An LCA evaluates resource consumption, energy usage, and emissions, allowing for the selection of the most ecologically sound manufacturing process. rsc.orgwbcsd.org

Biodegradability Studies: Assessing the environmental fate and biodegradability of 4-Cyclopropylbutan-1-ol to ensure it does not persist in the environment.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.